molecular formula C8H9NO4S B8567953 1-Ethanesulfonyl-3-nitro-benzene

1-Ethanesulfonyl-3-nitro-benzene

Cat. No.: B8567953
M. Wt: 215.23 g/mol
InChI Key: QYIBTANOELVESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethanesulfonyl-3-nitro-benzene (CAS: Not explicitly listed in provided evidence) is a substituted benzene derivative featuring an ethanesulfonyl (-SO₂C₂H₅) group at position 1 and a nitro (-NO₂) group at position 2. For instance, 1-ethyl-3-nitrobenzene (CAS 7369-50-8) shares the nitro and ethyl substituents but lacks the sulfonyl moiety . Ethanesulfonyl groups are known to enhance polarity and thermal stability compared to simple alkyl chains, making such compounds relevant in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

1-ethylsulfonyl-3-nitrobenzene

InChI

InChI=1S/C8H9NO4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3

InChI Key

QYIBTANOELVESU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Evidence: No direct data on this compound were found in the provided sources. Properties were inferred from analogs like 1-ethyl-3-nitrobenzene and sulfonyl-containing compounds. Ethylbenzene’s well-documented hazards (e.g., flammability, neurotoxicity) suggest sulfonyl derivatives may exhibit lower volatility but require toxicity studies.
  • Key Contrasts :

    • Sulfonyl groups reduce volatility and increase melting/boiling points compared to ethyl or ethynyl groups.
    • Nitro groups in meta positions (as in 1-ethyl-3-nitrobenzene) hinder resonance stabilization, altering reactivity compared to para-substituted analogs.

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